![molecular formula C10H19Cl2N3 B2760557 2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride CAS No. 2287272-08-4](/img/structure/B2760557.png)
2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride” is a chemical compound with the CAS Number: 2287272-08-4 . It has a molecular weight of 252.19 . The IUPAC name for this compound is 2-(2,8-diazaspiro[4.5]decan-8-yl)acetonitrile dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3.2ClH/c11-4-8-13-6-2-10(3-7-13)1-5-12-9-10;;/h12H,1-3,5-9H2;2*1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.19 . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Inhibition of RIPK1 Kinase Activity
The compound is a derivative of 2,8-diazaspiro[4.5]decan-1-one and has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1) activity . RIPK1 is a key driver in various inflammatory diseases, and its inhibition has shown therapeutic potential in many human diseases .
Anti-Necroptotic Effect
The compound has shown a significant anti-necroptotic effect in a necroptosis model in U937 cells . Necroptosis is a form of programmed lytic cell death that has been implicated in various diseases, and the inhibition of this process could have therapeutic benefits .
Selective TYK2/JAK1 Inhibitor
The compound has been identified as a selective inhibitor of TYK2/JAK1 kinases . These kinases play crucial roles in the signaling of several cytokines, and their inhibition could be beneficial in the treatment of inflammatory bowel disease .
Anti-Inflammatory Efficacy
The compound has demonstrated excellent anti-inflammatory efficacy in acute ulcerative colitis models . This suggests that it could be developed as a clinical candidate for the treatment of inflammatory bowel disease .
Regulation of Gene Expression
The compound has been found to regulate the expression of related TYK2/JAK1-regulated genes . This could have implications in the treatment of diseases where these genes play a role .
Impact on Th1, Th2, and Th17 Cells
The compound has been found to affect the formation of Th1, Th2, and Th17 cells . These cells are types of T helper cells that play crucial roles in the immune response, and their regulation could have therapeutic benefits .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride, also known as EN300-6740484, are TYK2 and JAK1 . These are key proteins involved in the signaling pathways of various cytokines and growth factors. They play a crucial role in immune response, cell growth, and survival.
Mode of Action
EN300-6740484 interacts with its targets, TYK2 and JAK1, by inhibiting their kinase activity . This inhibition blocks the activation of the downstream signaling pathways, thereby modulating the immune response and inflammation .
Biochemical Pathways
The inhibition of TYK2 and JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell. The inhibition of this pathway by EN300-6740484 can lead to reduced inflammation and immune response .
Result of Action
The result of EN300-6740484’s action is the modulation of the immune response and inflammation . By inhibiting TYK2 and JAK1, it can potentially reduce the symptoms of diseases driven by overactive immune response or chronic inflammation .
properties
IUPAC Name |
2-(2,8-diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c11-4-8-13-6-2-10(3-7-13)1-5-12-9-10;;/h12H,1-3,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUQUFJRBQJOQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(CC2)CC#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.